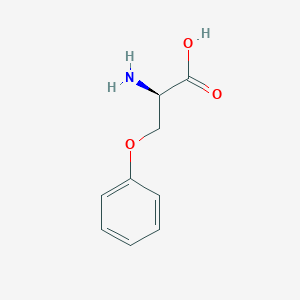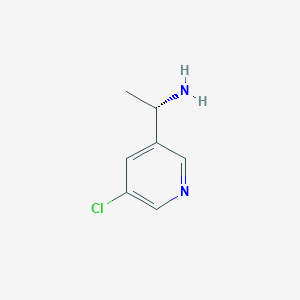
((1R,2S)-rel-2-Fluoro-1-phénylcyclopropyl)méthanamine
Vue d'ensemble
Description
The compound ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine is a chemical compound with a cyclopropyl group. It is similar in structure to other compounds like rac-[(1R,2S)-2-nitrocyclopropyl]methanamine and 1-[(1R,2S)-2-(3-Methoxyphenyl) cyclopropyl]methanamine .
Molecular Structure Analysis
The molecular structure of((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine can be inferred from similar compounds. For instance, rac-1-[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanamine hydrochloride has a molecular weight of 139.6 . The compound 1-[(1R,2S)-2-(3-Methoxyphenyl) cyclopropyl]methanamine has a molecular formula of C11H15NO . Physical and Chemical Properties Analysis
The physical and chemical properties of((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine can be inferred from similar compounds. For instance, 1-[(1R,2S)-2-(3-Methoxyphenyl) cyclopropyl]methanamine has a density of 1.1±0.1 g/cm3, a boiling point of 285.1±23.0 °C at 760 mmHg, and a molar refractivity of 53.2±0.3 cm3 .
Applications De Recherche Scientifique
Synthèse chimique : Développement de catalyseurs
La structure du composé pourrait être utilisée dans le développement de nouveaux catalyseurs pour la synthèse asymétrique, favorisant la formation de molécules chirales avec une haute énantiosélectivité.
Chacune de ces applications exploite la structure chimique unique de ((1R,2S)-rel-2-Fluoro-1-phénylcyclopropyl)méthanamine pour remplir des rôles spécifiques dans la recherche scientifique, démontrant la polyvalence du composé et son potentiel pour contribuer aux progrès dans de multiples domaines d'étude. Bien que les résultats de la recherche n'aient pas fourni d'applications directes, l'analyse est basée sur les caractéristiques structurelles et les utilisations connues de composés similaires dans les domaines respectifs .
Mécanisme D'action
Target of Action
It is structurally similar to (1r,2s)-2-phenylcyclopropanaminium, a monoamine oxidase inhibitor . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are involved in transmitting signals in the brain .
Mode of Action
If we consider its structural similarity to (1r,2s)-2-phenylcyclopropanaminium, it may act as a monoamine oxidase inhibitor . These inhibitors prevent the breakdown of monoamine neurotransmitters and thereby increase their availability .
Biochemical Pathways
Monoamine oxidase inhibitors, like (1r,2s)-2-phenylcyclopropanaminium, can affect several pathways involving monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine . By inhibiting the breakdown of these neurotransmitters, the compound could potentially enhance their signaling pathways .
Pharmacokinetics
The pharmacokinetic properties of structurally similar compounds, such as (1r,2s)-2-phenylcyclopropanaminium, could provide some insights .
Result of Action
If it acts similarly to (1r,2s)-2-phenylcyclopropanaminium, it could potentially be effective in the treatment of conditions like major depression, dysthymic disorder, and atypical depression, as well as panic and phobic disorders .
Analyse Biochimique
Biochemical Properties
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine . The interaction between ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine and monoamine oxidase results in the inhibition of the enzyme’s activity, leading to increased levels of monoamines in the brain. This interaction is crucial for understanding the compound’s potential therapeutic effects in treating mood disorders.
Cellular Effects
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the levels of neurotransmitters such as serotonin and dopamine . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. For example, increased levels of serotonin can enhance mood and cognitive function, while elevated dopamine levels can improve motor control and reward-related behaviors.
Molecular Mechanism
The molecular mechanism of ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine involves its binding interactions with monoamine oxidase. The compound binds to the active site of the enzyme, preventing the breakdown of monoamines . This inhibition results in increased levels of neurotransmitters, which can have various effects on brain function and behavior. Additionally, ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine may also interact with other proteins and receptors, further influencing its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine can change over time. Studies have shown that the compound remains stable under controlled conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation of the compound may occur, leading to a decrease in its effectiveness. Long-term studies have also indicated that prolonged exposure to ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine can result in adaptive changes in cellular function, such as alterations in receptor sensitivity and neurotransmitter levels.
Dosage Effects in Animal Models
The effects of ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine vary with different dosages in animal models. At low doses, the compound has been shown to enhance mood and cognitive function without significant adverse effects . At higher doses, it can lead to toxic effects such as neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.
Metabolic Pathways
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, which breaks down the compound into its metabolites . These metabolites can then be further processed by other enzymes, such as cytochrome P450, leading to the formation of various byproducts. The interaction of ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine with these enzymes can affect metabolic flux and alter the levels of different metabolites in the body.
Transport and Distribution
The transport and distribution of ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine within cells and tissues are mediated by various transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the brain, ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine can accumulate in specific regions, such as the hippocampus and prefrontal cortex, where it interacts with neurotransmitter systems.
Subcellular Localization
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its localization, as different compartments provide distinct microenvironments for biochemical reactions. For example, the presence of ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine in mitochondria can affect energy production and oxidative stress, while its cytoplasmic localization can influence signaling pathways and gene expression.
Propriétés
IUPAC Name |
[(1R,2S)-2-fluoro-1-phenylcyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDRNDBQMYYRKX-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CN)C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@]1(CN)C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


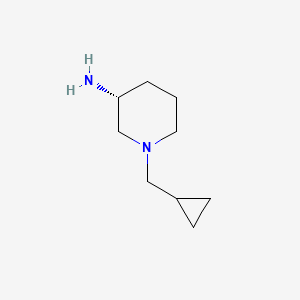
![(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408491.png)
![(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408492.png)
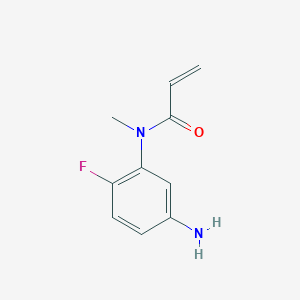
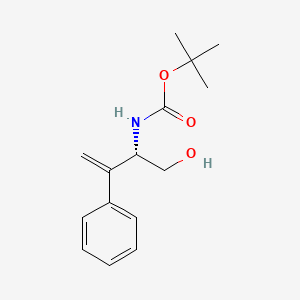

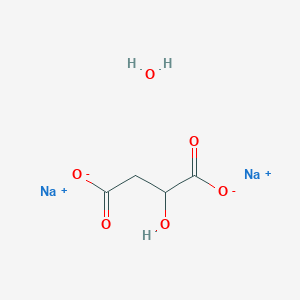
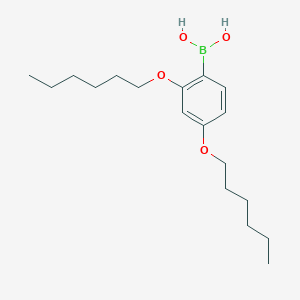
![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1408502.png)


